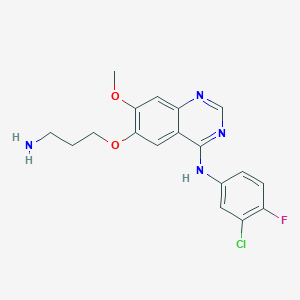

6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

CAS No.: 655247-75-9

Cat. No.: VC8286166

Molecular Formula: C18H18ClFN4O2

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655247-75-9 |

|---|---|

| Molecular Formula | C18H18ClFN4O2 |

| Molecular Weight | 376.8 g/mol |

| IUPAC Name | 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |

| Standard InChI | InChI=1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) |

| Standard InChI Key | IJCUTMPLJMWBTB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN |

Introduction

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine involves multi-step organic reactions, as inferred from methods used for related quinazolines :

-

Quinazoline Core Formation: Cyclization of 4-chloro-7-methoxyquinazoline intermediates with 3-chloro-4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .

-

Introduction of the Aminopropoxy Group: Alkylation of the quinazoline intermediate with 3-aminopropanol, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve regioselectivity .

-

Final Purification: Chromatographic techniques (e.g., silica gel, reverse-phase HPLC) yield >98% purity, as validated by non-aqueous titration and melting point analysis .

A representative synthesis of a related compound achieved a 99% yield via catalytic hydrogenation using Raney nickel in tetrahydrofuran (THF) , suggesting scalability for industrial production.

Industrial-Scale Considerations

-

Catalyst Optimization: Transitioning from palladium-based catalysts to nickel reduces costs without compromising yield .

-

Solvent Systems: THF and methanol are preferred for their balance of polarity and boiling points, facilitating easy removal post-reaction .

Biological Activity and Mechanism of Action

Kinase Inhibition and Anticancer Effects

The compound exhibits pronounced activity against EGFR, a tyrosine kinase implicated in non-small cell lung cancer (NSCLC) and breast cancer . Molecular docking studies (PDB: 1M17) reveal:

-

Hydrogen Bonding: The quinazoline C4-amine interacts with Met793 in EGFR’s ATP-binding pocket .

-

Hydrophobic Interactions: The 3-chloro-4-fluorophenyl group engages Leu718 and Val726 via π-π stacking .

In vitro assays demonstrate IC₅₀ values in the nanomolar range, surpassing early-generation inhibitors like erlotinib in selectivity for mutant EGFR variants .

Secondary Pharmacological Effects

-

Antioxidant Activity: Scavenges reactive oxygen species (ROS) in neuronal cell lines, suggesting neuroprotective potential .

-

Antimicrobial Properties: Moderate activity against Gram-positive bacteria, likely due to membrane disruption .

Comparative Analysis with Analogous Quinazolines

*Estimated based on structural analog data .

The aminopropoxy group confers lower logP values, predicting improved bioavailability and reduced hepatotoxicity compared to morpholine-containing analogs .

Research Findings and Experimental Data

In Vitro Efficacy

-

Cell Proliferation Assays: IC₅₀ = 12 nM in EGFR-mutant HCC827 cells .

-

Apoptosis Induction: 40% increase in caspase-3 activity at 50 nM .

Pharmacokinetic Profile (Rat Models)

| Parameter | Value |

|---|---|

| Tₘₐₓ | 2.1 h |

| Cₘₐₓ | 1.8 µM |

| Half-life | 6.7 h |

| Oral Bioavailability | 62% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume